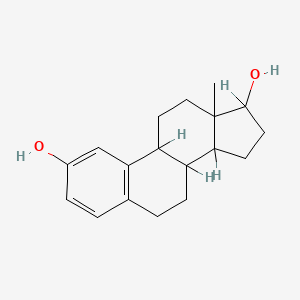

Estra-1,3,5(10)-triene-2,17-diol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2259-89-4 |

|---|---|

Molekularformel |

C18H24O2 |

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,17-diol |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-13-14(16(18)6-7-17(18)20)5-3-11-2-4-12(19)10-15(11)13/h2,4,10,13-14,16-17,19-20H,3,5-9H2,1H3 |

InChI-Schlüssel |

YEOSPIFUAAHCPK-UHFFFAOYSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=C(C=C4)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=C(C=C4)O |

Synonyme |

2-hydroxy-3-deoxyestradiol |

Herkunft des Produkts |

United States |

Hypothetical Biosynthesis and Predicted Metabolic Pathways of Estra 1,3,5 10 Triene 2,17 Diol

Theoretical Enzymatic Formation Pathways

The primary route for the formation of 2-hydroxyestradiol (B1664083) is through the hydroxylation of estradiol (B170435), a reaction predominantly catalyzed by a specific group of enzymes. wikipedia.orgwikipedia.org This biotransformation is a key step in estrogen metabolism, influencing the balance between more and less active estrogenic compounds. nih.gov

Postulated Cytochrome P450 Enzyme Isoform Involvement

The formation of 2-hydroxyestradiol from estradiol is a major metabolic pathway that occurs primarily in the liver. wikipedia.org This reaction involves the addition of a hydroxyl group at the C2 position of the estradiol molecule and is catalyzed by various isoforms of the cytochrome P450 (CYP) enzyme system. wikipedia.orgwikipedia.org

Several CYP isoforms have been identified as key players in the 2-hydroxylation of estradiol. In the liver, the most significant contributors to this process are CYP1A2 and CYP3A4. wikipedia.orgwikipedia.org Extrahepatic 2-hydroxylation, occurring in tissues such as the breast, uterus, brain, and placenta, is mainly mediated by CYP1A1 and CYP3A4. wikipedia.orgwikipedia.orgnih.gov Other CYP enzymes, including CYP1B1, CYP2C8, CYP2C9, CYP2A6, CYP2B6, CYP2C19, and CYP2D6, also exhibit some capacity to catalyze the 2-hydroxylation of estrogens, albeit to a lesser extent. oup.compharmgkb.org Studies have shown that CYP1A1, in particular, has a high activity for 2-hydroxylation of estradiol. oup.comnih.gov

The selective C2-hydroxylation is a critical determinant of the subsequent biological activity of the estrogen molecule. The introduction of the hydroxyl group at this position generally leads to a metabolite with reduced estrogenic potency compared to the parent compound, estradiol. wikipedia.org

Table 1: Cytochrome P450 Isoforms Involved in 2-Hydroxylation of Estradiol

| Enzyme Isoform | Primary Location(s) | Role in 2-Hydroxylation |

| CYP1A2 | Liver | Major catalyst for hepatic 2-hydroxylation. wikipedia.orgwikipedia.org |

| CYP3A4 | Liver, Extrahepatic tissues | Major catalyst for both hepatic and extrahepatic 2-hydroxylation. wikipedia.orgwikipedia.org |

| CYP1A1 | Extrahepatic tissues | Chiefly mediates extrahepatic 2-hydroxylation. wikipedia.org |

| CYP1B1 | Various tissues | Contributes to 2-hydroxylation. pharmgkb.orgcapes.gov.br |

| CYP2C Family (2C8, 2C9, 2C19) | Liver and other tissues | Show modest to low catalytic activity for 2-hydroxylation. oup.com |

| CYP2A6, CYP2B6, 2D6 | Liver and other tissues | Exhibit varying degrees of low catalytic activity for 2-hydroxylation. oup.com |

Investigation of Potential Endogenous Precursors

The principal endogenous precursor for the biosynthesis of 2-hydroxyestradiol is estradiol (E2), also known as estra-1,3,5(10)-triene-3,17β-diol. rupahealth.comnih.govsteraloids.com Estradiol is the most potent naturally occurring estrogen and is primarily synthesized in the ovaries of premenopausal women, with smaller amounts produced in other tissues like adipose tissue and the adrenal glands. rupahealth.com In men and postmenopausal women, the main source of estrogen is the aromatization of androgens, primarily androstenedione, into estrone (B1671321) (E1), which can then be converted to estradiol. nih.gov

The conversion of estradiol to 2-hydroxyestradiol represents a major pathway in its metabolism. wikipedia.org This transformation is not a reversal of synthesis but rather the first step in a catabolic cascade that modifies the biological activity of the parent hormone. Therefore, the availability of estradiol is the rate-limiting factor for the endogenous production of 2-hydroxyestradiol.

Predicted Phase I Biotransformations

Once formed, 2-hydroxyestradiol can undergo further metabolic changes, primarily through Phase I biotransformation reactions. These reactions further modify the structure of the molecule, often preparing it for subsequent conjugation and excretion.

Theoretical Further Hydroxylation Patterns

While the initial hydroxylation at the C2 position is the defining step in the formation of 2-hydroxyestradiol, it is theoretically possible for further hydroxylation to occur at other positions on the steroid nucleus. However, the existing literature primarily focuses on the metabolism of 2-hydroxyestradiol through other pathways rather than additional hydroxylation. The introduction of the C2 hydroxyl group appears to direct the molecule towards oxidative metabolism and subsequent conjugation. Research has identified other hydroxylated metabolites of estradiol, such as 4-hydroxyestradiol (B23129) and 16α-hydroxyestradiol, which are formed through distinct hydroxylation pathways from the parent estradiol molecule, not typically from 2-hydroxyestradiol. wikipedia.org There is also evidence for the formation of other hydroxylated estradiol metabolites at positions such as 6α, 7α, 12β, 15α, and 15β, but their formation from 2-hydroxyestradiol is not a well-documented pathway. wikipedia.orgnih.gov

Oxidative Metabolic Pathways

A significant metabolic fate of 2-hydroxyestradiol involves oxidation. wikipedia.org The catechol structure of 2-hydroxyestradiol makes it susceptible to oxidation, leading to the formation of reactive intermediates.

One key oxidative pathway is the conversion of the 17-hydroxyl group to a ketone, a reaction catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD). This would theoretically convert 2-hydroxyestradiol to 2-hydroxyestrone.

Furthermore, the catechol portion of the molecule can undergo redox cycling. This process can lead to the formation of semiquinone and quinone intermediates. wikipedia.org This redox cycling can also generate reactive oxygen species (ROS), which can induce oxidative DNA damage. wikipedia.orgnih.gov

Predicted Phase II Conjugation Pathways

Following Phase I biotransformation, or in some cases directly, 2-hydroxyestradiol and its metabolites undergo Phase II conjugation reactions. reactome.org These reactions involve the addition of endogenous molecules to the steroid, which increases its water solubility and facilitates its excretion from the body. reactome.orgpharmgkb.org

The primary Phase II conjugation pathways for 2-hydroxyestradiol are:

Methylation: The most prominent conjugation pathway for catechol estrogens like 2-hydroxyestradiol is O-methylation, catalyzed by the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgnih.gov This reaction converts 2-hydroxyestradiol to 2-methoxyestradiol (B1684026). wikipedia.org 2-methoxyestradiol is a metabolite with its own distinct biological activities, including anti-proliferative and anti-angiogenic effects. wikipedia.orgnih.gov COMT-mediated methylation is considered a detoxification pathway as it prevents the oxidative cycling of the catechol estrogens. drughunter.com

Glucuronidation: Another major pathway is the conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process adds a glucuronide moiety to one of the hydroxyl groups of 2-hydroxyestradiol, forming a more water-soluble glucuronide conjugate that can be readily excreted in urine and bile. wikipedia.orgreactome.org

Sulfation: Sulfation, the addition of a sulfonate group catalyzed by sulfotransferases (SULTs), is another important conjugation pathway for 2-hydroxyestradiol. wikipedia.orgreactome.org This also increases the water solubility of the compound, preparing it for elimination.

The rapid conjugation of 2-hydroxyestradiol is believed to be the reason for its very low circulating levels in the body, despite being a major metabolite of estradiol. wikipedia.org

Table 2: Predicted Metabolic Pathways of Estra-1,3,5(10)-triene-2,17-diol

| Metabolic Phase | Pathway | Key Enzyme(s) | Resulting Metabolite(s) |

| Phase I | C17-oxidation | 17β-hydroxysteroid dehydrogenase | 2-Hydroxyestrone |

| Redox Cycling | Peroxidases, CYPs | Semiquinone/Quinone intermediates, Reactive Oxygen Species | |

| Phase II | Methylation | Catechol-O-methyltransferase (COMT) | 2-Methoxyestradiol wikipedia.org |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 2-Hydroxyestradiol glucuronides wikipedia.org | |

| Sulfation | Sulfotransferases (SULTs) | 2-Hydroxyestradiol sulfates wikipedia.org |

Theoretical Glucuronidation Sites and Enzyme Involvement

Glucuronidation is a crucial phase II metabolic reaction that conjugates lipophilic compounds with glucuronic acid, rendering them more water-soluble and readily excretable. For estrogens, glucuronides represent the most abundant class of conjugates. wikipedia.org This process is catalyzed by UDP-glucuronyltransferases (UGTs) primarily in the liver. wikipedia.org

For this compound, the presence of two hydroxyl groups—one at the C2 position on the aromatic A-ring and another at the C17 position on the D-ring—provides two potential sites for glucuronidation. Based on the known metabolism of estradiol, which forms both estradiol 3-glucuronide and estradiol 17β-glucuronide, it is highly probable that 2-hydroxyestradiol can be conjugated at either or both of these positions. wikipedia.org The resulting metabolites would be 2-hydroxyestradiol-17-glucuronide and 2-O-glucuronyl-17-hydroxyestradiol. The specific UGT isoforms involved in the glucuronidation of catechol estrogens are part of the UGT1A and UGT2B families.

| Predicted Glucuronidation Site | Enzyme Family | Resulting Conjugate (Hypothetical) |

|---|---|---|

| 2-hydroxyl group | UDP-glucuronyltransferases (UGTs) | 2-O-glucuronyl-estra-1,3,5(10)-triene-17-diol |

| 17-hydroxyl group | UDP-glucuronyltransferases (UGTs) | Estra-1,3,5(10)-triene-2-ol-17-glucuronide |

Predicted Sulfation Pathways

Sulfation is another major phase II conjugation pathway for the inactivation and elimination of estrogens. nih.gov This reaction involves the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the estrogen molecule. This process is catalyzed by sulfotransferase enzymes (SULTs).

The isoform SULT1E1, also known as estrogen sulfotransferase, demonstrates high efficiency in sulfonating estradiol and estrone at physiological concentrations. nih.gov Given that this compound is a di-hydroxylated estrogen metabolite, it is a prime substrate for sulfation. The hydroxyl groups at the C2 and C17 positions are the predicted sites for this conjugation. Sulfation at these sites would produce inactive sulfate (B86663) esters, such as 2-hydroxyestradiol-17-sulfate or 2-hydroxyestradiol-2-sulfate, thereby preventing the molecule from binding to estrogen receptors and facilitating its excretion. nih.gov The balance between sulfation by SULTs and the reverse reaction, desulfation by steroid sulfatase (STS), is a key mechanism for regulating the levels of active estrogens in target tissues. nih.gov

Comparative Metabolic Flux with Estrogen Metabolites

The metabolic processing of estradiol is divided among several competing pathways, with the 2-hydroxylation route being quantitatively the most significant in the liver. wikipedia.org This pathway is often considered the "safer" route for estrogen detoxification, as its primary product, 2-hydroxyestradiol, is only weakly estrogenic and can be further metabolized to compounds with anti-proliferative properties. wikipedia.orgrupahealth.com It has been suggested that for optimal hormonal health, a majority (60-80%) of estrogen metabolism should proceed through this 2-hydroxylation pathway. rupahealth.com

The metabolic flux through the 2-hydroxylation pathway is rapid compared to other routes. For instance, the inactivation of 2-hydroxyestradiol via methylation by COMT occurs at a faster rate than the methylation of 4-hydroxyestradiol, a metabolite associated with higher carcinogenic potential. wikipedia.org Interestingly, 2-hydroxyestradiol can act as an inhibitor of the COMT-mediated methylation of 4-hydroxyestradiol, while the reverse is not true. wikipedia.org This interaction implies that a high flux through the 2-hydroxylation pathway could potentially lead to an accumulation of the more harmful 4-hydroxyestradiol if the COMT enzyme capacity is exceeded. wikipedia.org

The route of administration of estradiol significantly impacts its metabolic flux. Oral administration leads to extensive first-pass metabolism in the liver, where a large proportion of estradiol is converted into its various hydroxylated metabolites and then rapidly conjugated into sulfates and glucuronides. wikipedia.orgwikipedia.org This results in a large circulating reservoir of inactive estrogen conjugates and much higher levels of estrone and its conjugates compared to transdermal administration. tsrx.us Transdermal delivery, by bypassing the liver initially, results in a metabolic profile that more closely resembles physiological estrogen levels. tsrx.us This highlights the high metabolic capacity of the liver for hydroxylating and conjugating estrogens, which contributes to the very low circulating levels of free 2-hydroxyestradiol despite it being a major metabolite. wikipedia.org

| Metabolic Pathway | Key Features | Relative Flux/Significance |

|---|---|---|

| 2-Hydroxylation (forms 2-OHE2) | Major hepatic pathway; considered a safer detoxification route. wikipedia.orgrupahealth.com | High flux; recommended to be 60-80% of total estrogen metabolism. rupahealth.com Rapid inactivation by COMT. wikipedia.org |

| 4-Hydroxylation (forms 4-OHE2) | Metabolites can form genotoxic quinones. wikipedia.org | Lower flux than 2-hydroxylation. Slower inactivation by COMT. wikipedia.org |

| 16α-Hydroxylation (forms Estriol) | Produces a weakly estrogenic metabolite. wikipedia.org | A significant pathway, particularly during pregnancy. |

Theoretical Molecular and Cellular Interaction Mechanisms of Estra 1,3,5 10 Triene 2,17 Diol

Predicted Steroid Receptor Binding Affinity and Selectivity Profiles

The interaction of 2-hydroxyestradiol (B1664083) with nuclear hormone receptors is fundamental to its biological activity. These interactions are complex and can result in both estrogenic and anti-estrogenic effects depending on the tissue and receptor context. nih.gov

In Silico Modeling of Interactions with Estrogen Receptor Alpha (ERα) and Beta (ERβ)

2-Hydroxyestradiol binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), the primary mediators of estrogenic genomic signaling. rupahealth.comnih.gov However, reports on its binding affinity relative to estradiol (B170435) (E2) vary. Some research indicates that the addition of the hydroxyl group at the C2 position significantly reduces its affinity for these receptors. nih.govnih.gov One study reported that 2-hydroxyestradiol has approximately 7% and 11% of the binding affinity of estradiol for ERα and ERβ, respectively. rupahealth.com It has also been noted to dissociate from the estrogen receptors more rapidly than estradiol, which may contribute to its profile as a selective estrogen receptor modulator (SERM) with weaker estrogenic activity. rupahealth.com

Conversely, other research conducted using estrogen receptors from human breast cancer cytosol found the relative affinity of 2-hydroxyestradiol to be indistinguishable from that of estradiol. nih.gov This study determined a competitive inhibition constant (Ki) of 0.94 nM for 2-hydroxyestradiol against estradiol binding to both 4S and 8S isoforms of the estrogen receptor. nih.gov This suggests that in certain cellular contexts, its binding potential could be comparable to that of the primary estrogen. This discrepancy highlights the complexity of receptor-ligand interactions, which can be influenced by the specific experimental system and tissue environment.

| Receptor | Relative Binding Affinity (Compared to Estradiol) | Inhibition Constant (Ki) | Key Findings | Source(s) |

|---|---|---|---|---|

| Estrogen Receptor α (ERα) | ~7% | Not specified | Significantly lower affinity than estradiol. | rupahealth.com |

| Estrogen Receptor β (ERβ) | ~11% | Not specified | Slightly higher relative affinity for ERβ over ERα, but still much lower than estradiol. | rupahealth.com |

| Estrogen Receptors (Human Breast Cancer Cytosol) | Indistinguishable from Estradiol | 0.94 nM | Competitively inhibits estradiol binding to both 4S and 8S isoforms. | nih.gov |

Hypothesized Binding to Androgen Receptors or Glucocorticoid Receptors

There is a lack of direct scientific evidence from in silico modeling or binding assays confirming that 2-hydroxyestradiol binds to androgen receptors (AR) or glucocorticoid receptors (GR). However, cross-reactivity between steroid hormones and their receptors is a known phenomenon. For instance, the parent compound of 2-hydroxyestradiol, 17β-estradiol, has been shown to be a potential natural ligand for the AR, capable of inducing AR transcriptional activity under certain conditions. nih.govjohnshopkins.edu This raises the possibility that its metabolite, 2-hydroxyestradiol, could also interact with the AR, though likely with a different affinity and functional outcome.

Similarly, while some compounds have been shown to act as ligands for both GR and ER, there are currently no studies suggesting that 2-hydroxyestradiol binds directly to the glucocorticoid receptor. hkbu.edu.hk Research has instead pointed to an indirect antagonistic relationship where GR activation can enhance the metabolic inactivation of estrogens. nih.gov Therefore, any hypothesized binding of 2-hydroxyestradiol to AR or GR remains speculative and requires dedicated investigation.

Potential Modulatory Effects on Other Nuclear Hormone Receptors

The ability of 2-hydroxyestradiol to modulate other nuclear hormone receptors beyond ERα and ERβ is not well-documented. Nuclear receptors often participate in complex cross-talk with other signaling pathways. nih.gov For example, estrogen receptor activity can be modulated through its association with other nuclear factors, such as the aryl hydrocarbon receptor (AhR). nih.gov It is theoretically possible that 2-hydroxyestradiol could influence the activity of receptors like the progesterone (B1679170) receptor (PR) or peroxisome proliferator-activated receptors (PPARs), given their roles in related physiological pathways, but specific data on these interactions are currently absent from the scientific literature.

Speculative Interactions with Non-Genomic Signaling Pathways

In addition to the classical genomic pathway involving nuclear receptors, estrogens can elicit rapid biological responses through non-genomic mechanisms initiated at the cell membrane. johnshopkins.eduumpr.ac.id These pathways involve interactions with membrane-associated receptors and the subsequent activation of intracellular signaling cascades.

Prediction of Plasma Membrane Receptor Modulation (e.g., GPER, if applicable based on structural features)

2-Hydroxyestradiol is predicted to interact with several plasma membrane receptors, which could mediate rapid, non-genomic effects.

G Protein-Coupled Estrogen Receptor (GPER): Unlike estradiol, which can be a GPER agonist, 2-hydroxyestradiol has been identified as an antagonist of GPER at micromolar concentrations (100–1,000 μM). rupahealth.com This suggests that 2-hydroxyestradiol could block the rapid signaling events that are typically initiated by GPER activation. rupahealth.comnih.gov

Adrenergic and Dopamine (B1211576) Receptors: Due to its catechol structure, 2-hydroxyestradiol bears a resemblance to catecholamine neurotransmitters. rupahealth.com This structural similarity allows it to interact with catecholaminergic systems. It has been found to bind to the α1-adrenergic receptor and to displace ligands from the D2 dopamine receptor. rupahealth.com There is also evidence suggesting that the α2-adrenergic receptor may mediate some of its effects. nih.gov However, one study on porcine granulosa cells found that while 2-hydroxyestradiol did not directly compete for binding at β-adrenergic receptors, it did cause a time- and dose-dependent increase in the number of these receptors, suggesting an indirect modulatory role.

| Receptor | Predicted Interaction | Functional Outcome | Source(s) |

|---|---|---|---|

| G Protein-Coupled Estrogen Receptor (GPER) | Antagonist | Inhibition of GPER-mediated signaling. | rupahealth.com |

| α1-Adrenergic Receptor | Agonist/Binding | Potential modulation of adrenergic signaling. | rupahealth.com |

| D2 Dopamine Receptor | Binding/Displacement of Ligands | Potential modulation of dopaminergic signaling. | rupahealth.com |

| β-Adrenergic Receptors | No direct binding competition | Increases the number of receptors, potentially enhancing cellular response to catecholamines. |

Theoretical Impact on Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt)

The activation of membrane-bound estrogen receptors can trigger rapid intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. umpr.ac.id These cascades are crucial for regulating cell proliferation and survival.

Given that 2-hydroxyestradiol has a complex profile at membrane receptors, its theoretical impact on these cascades is multifaceted:

Through its antagonism of GPER, 2-hydroxyestradiol would be expected to inhibit the activation of MAPK and PI3K/Akt pathways in cells where these cascades are downstream of GPER. rupahealth.com

Conversely, its interaction with adrenergic or other G protein-coupled receptors could potentially activate these same pathways, depending on the specific receptor subtype and the G proteins they couple to. rupahealth.comnih.gov

The activation of membrane-bound ERα by estrogens is known to stimulate PI3K/Akt and MAPK signaling. The weaker and more transient binding of 2-hydroxyestradiol to membrane ERα compared to estradiol could lead to a dampened or altered activation of these downstream kinases. rupahealth.com

Therefore, the net effect of 2-hydroxyestradiol on intracellular signaling is likely to be highly context-dependent, varying based on the relative expression of ERα, ERβ, GPER, and other membrane receptors in a given cell type.

Hypothesized Cellular Responses in In Vitro Models

In vitro studies using various cell lines have provided insights into the potential cellular effects of Estra-1,3,5(10)-triene-2,17-diol. These investigations have explored its influence on fundamental cellular processes, including cell viability, proliferation, differentiation, and apoptosis. The responses observed are often cell-type specific and can differ significantly from those induced by its precursor, estradiol.

The predicted influence of this compound on cell viability and proliferation is complex and appears to be highly dependent on the cell type and experimental conditions.

In some contexts, 2-OHE2 is not a potent inducer of proliferation. For instance, in OVCAR-3 human ovarian cancer cells, 2-hydroxyestradiol did not show a significant effect on proliferation over a concentration range of 0.01 nM to 10 nM, in contrast to its parent compound, estradiol, which stimulated proliferation. imrpress.com Similarly, studies on human endometrial glandular epithelial cells have indicated that 2-OHE2 does not cause cellular transformation, a process often linked to uncontrolled proliferation. oup.com

Conversely, there is evidence to suggest that 2-OHE2 can have mitogenic effects in other cell types. For example, it has been shown to display mitogenic effects on vascular smooth muscle cells, although this is thought to occur after its conversion to other metabolites. lktlabs.com Furthermore, in porcine granulosa cells, 2-OHE2 has been observed to synergize with catecholamines to enhance progesterone production, a process associated with cellular differentiation and function rather than direct proliferation. nih.gov

The activation of AMP-activated protein kinase (AMPK) by 2-OHE2 in C2C12 myotubes suggests a role in regulating cellular energy metabolism, which can indirectly influence cell growth and viability. nih.gov Chronic activation of AMPK is known to prevent obesity and insulin (B600854) resistance, partly by increasing mitochondrial biogenesis. nih.gov

| Cell Line | Concentration | Predicted Effect on Viability/Proliferation | Reference |

| OVCAR-3 (human ovarian cancer) | 0.01-10 nM | No significant effect | imrpress.com |

| Human endometrial glandular epithelial cells | Not specified | Does not cause cellular transformation | oup.com |

| Vascular smooth muscle cells | Not specified | Mitogenic (after conversion) | lktlabs.com |

| C2C12 myotubes | 10 nmol/l | Activates AMPK, indirectly influencing viability | nih.gov |

The theoretical effects of this compound on cellular differentiation and apoptosis are multifaceted and point towards a regulatory role in these critical cellular processes.

Regarding differentiation, 2-OHE2 has been shown to promote phenotypical changes indicative of neoplastic transformation in the estrogen receptor-alpha (ERα) negative and ERβ positive human breast epithelial cell line, MCF-10F. medchemexpress.com In porcine granulosa cells, 2-OHE2 enhances the stimulating effect of 8-bromo-cAMP on progesterone production, suggesting a role in the differentiation of these cells. nih.gov

In terms of apoptosis, 2-OHE2 has been reported to induce this process in human mammary epithelial cells. medchemexpress.com However, in the OVCAR-3 ovarian cancer cell line, it had no significant effect on the rate of apoptosis. imrpress.com In hippocampal HT22 cells, 2-OHE2 has demonstrated neuroprotective effects by decreasing cell death induced by hydrogen peroxide. lktlabs.com This suggests that the pro- or anti-apoptotic effects of 2-OHE2 are highly context-dependent. It is also theorized that some of the anti-cancer effects of its metabolite, 2-methoxyestradiol (B1684026) (2-ME2), which include the induction of apoptosis, may be preceded by the actions of 2-OHE2. lktlabs.comwikipedia.org

| Cell Line/Model | Predicted Effect on Differentiation/Apoptosis | Reference |

| MCF-10F (human breast epithelial) | Induces phenotypical changes indicative of neoplastic transformation | medchemexpress.com |

| Porcine granulosa cells | Enhances cAMP-stimulated progesterone production (differentiation) | nih.gov |

| Human mammary epithelial cells | Induces apoptosis | medchemexpress.com |

| OVCAR-3 (human ovarian cancer) | No significant effect on apoptosis | imrpress.com |

| Hippocampal HT22 cells | Decreases hydrogen peroxide-induced cell death (neuroprotective) | lktlabs.com |

Structural Basis of Predicted Biological Activities

The unique chemical structure of this compound underpins its distinct biological activities compared to its parent hormone, estradiol. The presence of a hydroxyl group at the C2 position of the aromatic A-ring is a key determinant of its function.

This structural feature significantly reduces its binding affinity for the classical estrogen receptors (ERα and ERβ). wikipedia.org While 17β-estradiol elicits many of its effects through these receptors, the low affinity of 2-OHE2 suggests that its biological actions are often mediated through alternative, non-ER-dependent pathways. nih.gov

One such pathway involves its ability to act as a substrate for enzymes like catechol-O-methyltransferase (COMT), which converts it to 2-methoxyestradiol (2-ME2). lktlabs.comwikipedia.org 2-ME2 is a well-known anti-cancer and anti-angiogenic agent, and therefore, 2-OHE2 can be considered a prodrug for 2-ME2. lktlabs.com The biological activities observed for 2-OHE2 can, in some cases, be attributed to its conversion to 2-ME2.

The catechol structure of 2-OHE2 also makes it susceptible to oxidation, which can lead to the formation of quinones. wikipedia.org These reactive species can form stable adducts with DNA, potentially leading to genotoxicity and the induction of single-strand DNA breaks. medchemexpress.comwikipedia.org This represents a mechanism by which 2-OHE2 could contribute to carcinogenesis, although it is also noted to have antioxidant effects in some contexts. medchemexpress.com

Furthermore, the interaction of 2-OHE2 with other signaling molecules has been documented. For instance, its ability to activate AMPK in C2C12 myotubes occurs through an unknown mechanism that is independent of the estrogen receptor. nih.gov This highlights the existence of novel signaling pathways for this estradiol metabolite.

Advanced Methodologies for the Research and Characterization of Estra 1,3,5 10 Triene 2,17 Diol

Organic Synthesis Strategies for the Compound and its Derivatives

The creation of Estra-1,3,5(10)-triene-2,17-diol and its related forms in the laboratory is a complex process. Scientists have developed various strategies to build these molecules with high precision.

Development of Chemo- and Stereoselective Synthetic Routes

The synthesis of this compound and its derivatives often starts from readily available steroid precursors. A key challenge is the introduction of a hydroxyl group at the C-2 position of the steroid's A-ring with the correct spatial arrangement (stereoselectivity).

One approach involves the use of organometallic reagents. For instance, the ortho-lithiation of a protected estradiol (B170435) derivative can create a reactive site at the C-2 position, which can then be reacted with an electrophile to introduce the desired functional group. Another method utilizes a hydroboration-oxidation reaction on a 2-organoboron substituted estradiol derivative to yield the catechol estrogen. rsc.org

Furthermore, synthetic routes have been developed for various substituted estradiol derivatives. For example, C7-substituted estra-1,3,5(10),6-tetraene-3,17β-diols have been prepared, where the introduction of a double bond at the C6/C7 position is achieved through the elimination of a hydroxyl group. researchgate.net The reduction of specific ketone precursors can also lead to the formation of diastereomeric diols, with the ratio of the products depending on the reaction conditions. researchgate.net

| Starting Material | Key Reaction | Product |

| Protected Estradiol | Ortho-lithiation followed by electrophilic substitution | 2-substituted Estradiol derivative |

| 2-organoboron substituted estradiol | Hydroboration-oxidation | Estra-1,3,5(10)-triene-2,3,17β-triol |

| 6-hydroxyestra-1,3,5(10)-triene-3,17β-diol | Thermal elimination | C7-substituted estra-1,3,5(10),6-tetraene-3,17β-diol |

| 16-(hydroxymethylidene)-3-methoxy-13α-estra-1,3,5(10)-trien-17-one | Reduction | Diastereomeric diols |

Design and Synthesis of Labeled Analogs for Metabolic Tracing

To understand how this compound is processed in the body, scientists use isotopically labeled versions of the molecule. These "tracers" contain heavier isotopes of elements like deuterium (B1214612) (a heavy form of hydrogen).

A common method for introducing deuterium into estrogen metabolites is through the use of deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD4) or by employing a CF3COOD labeling method. These labeled compounds act as internal standards in quantitative analysis techniques like gas chromatography/mass spectrometry (GC/MS), allowing for precise measurement of the naturally occurring metabolites in biological samples.

Preparation of Functionally Modified Derivatives for Structure-Activity Relationship (SAR) Studies

To investigate how the structure of this compound influences its biological activity, chemists synthesize a variety of modified versions, or derivatives. These modifications can involve adding different chemical groups at various positions on the steroid skeleton.

For example, a series of C7-substituted estra-1,3,5(10),6-tetraene-3,17β-diols have been created to serve as precursors for potential radiodiagnostic agents. researchgate.net Additionally, synthetic estrogens with hydroxyalkyl side chains at the C-2 position have been designed to better understand the structural needs of the estrogen receptor. nih.gov The biological activity of these derivatives, such as their ability to bind to the estrogen receptor, is then tested. For instance, 2-(hydroxymethyl)-estradiol showed a similar estrogen receptor affinity to 2-hydroxyestradiol (B1664083). nih.gov

Advanced Analytical Chemistry Techniques for Identification and Quantification

Once synthesized or isolated from biological sources, this compound and its derivatives must be accurately identified and measured. Advanced analytical techniques are essential for this purpose.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass of a molecule with extremely high accuracy. This precision allows for the determination of the exact molecular formula of the compound.

For this compound (C18H24O2), the calculated exact mass is 272.17763 g/mol . nih.gov HRMS can confirm this mass, providing strong evidence for the compound's identity. The technique can also be used to analyze fragments of the molecule, offering further structural information. researchgate.netnih.gov

| Property | Value |

| Molecular Formula | C18H24O2 |

| Exact Mass | 272.17763 g/mol |

| Molecular Weight | 272.38 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed three-dimensional structure of molecules. It provides information about the connectivity of atoms and their spatial relationships.

In the case of this compound and its derivatives, 1H NMR and 13C NMR are used to identify the chemical environment of each hydrogen and carbon atom in the molecule. spectrabase.comspectrabase.com For example, the signals in the 1H NMR spectrum can confirm the presence of the aromatic A-ring and the various protons on the steroid's carbon skeleton. nih.gov This detailed structural information is crucial for confirming the success of a synthetic route and for understanding the molecule's shape, which is directly related to its biological function.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of this compound, also known as 2-hydroxyestradiol (2-OHE2), in various biological matrices such as plasma, serum, and urine. nih.govnih.gov This technique offers significant advantages over traditional immunoassays, providing enhanced accuracy and the ability to measure a panel of estrogen metabolites simultaneously. nih.gov

The methodology typically involves a sample preparation step, which may include hydrolysis, extraction, and derivatization, to isolate and concentrate the analytes from the complex biological matrix. nih.gov Stable isotope dilution is often employed, where a known amount of an isotopically labeled internal standard is added to the sample, to ensure accurate quantification by correcting for any analyte loss during sample processing. nih.gov

Following sample preparation, the extract is injected into a high-performance liquid chromatography (HPLC) system. Reversed-phase chromatography, often using a C18 column, is commonly used to separate 2-OHE2 from other estrogens and metabolites based on their physicochemical properties. nih.gov The separated analytes then enter a tandem mass spectrometer, which is a highly selective and sensitive detector. nih.govnih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 2-OHE2 and its internal standard are monitored, providing a high degree of specificity and minimizing interferences from the biological matrix. nih.gov

Recent advancements in LC-MS/MS have enabled the simultaneous measurement of up to 15 different estrogens and their metabolites, including 2-OHE2, from a small volume of urine (0.5 mL). nih.gov These methods have demonstrated high reproducibility with coefficients of variation (CVs) generally at or below 10%. nih.gov The development of such robust and sensitive LC-MS/MS assays is crucial for large-scale epidemiological studies investigating the role of estrogen metabolism in various physiological and pathological processes. nih.gov While traditionally urine was the matrix of choice for measuring estrogen metabolites, the high sensitivity of modern LC-MS/MS allows for their accurate measurement in serum and plasma as well. nih.gov However, the correlation between urinary and circulating levels of estrogen metabolites can be modest, and further research is needed to fully understand their relationship. nih.gov

| Parameter | Typical Value/Method | Source |

| Biological Matrices | Plasma, Serum, Urine | nih.gov |

| Sample Preparation | Hydrolysis, Extraction, Derivatization | nih.gov |

| Quantification Method | Stable Isotope Dilution | nih.gov |

| Chromatography | Reversed-phase HPLC (C18 column) | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Reproducibility (CV) | ≤10% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that can be employed for the analysis of this compound (2-hydroxyestradiol). However, due to the low volatility of steroid hormones, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. eiu.edu This process typically involves replacing the active hydrogens in the hydroxyl groups with less polar functional groups. eiu.edu

A common derivatization method for estrogens, including 2-OHE2, is silylation, which involves the formation of trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.net Reagents such as N,O-bis(trimethylsilyl)acetamide (BSTA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. eiu.edu The resulting TMS-derivatized 2-OHE2 is more thermally stable and volatile, allowing for its separation and detection by GC-MS. researchgate.netresearchgate.net

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. researchgate.net The column, often a 5%-phenyl-95%-dimethylpolysiloxane capillary column, separates the different components of the mixture based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that can be used for identification and quantification. researchgate.netresearchgate.net

GC-MS assays have been developed to measure 2-OHE2 along with other estradiol metabolites in plasma. nih.gov These assays have demonstrated good linearity and low coefficients of variation (CVs). For instance, one study reported an intra-assay CV of 15.6% and an inter-assay CV of 7.1% for the lowest quality control samples of 2-hydroxyestradiol. nih.gov The sensitivity of these assays is often highest for hydroxyestradiols compared to other estradiol metabolites. nih.gov

| Parameter | Typical Value/Method | Source |

| Derivatization | Silylation (formation of TMS derivatives) | nih.govresearchgate.net |

| Derivatizing Agents | BSTA, BSTFA | eiu.edu |

| Separation Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column | |

| Detection | Mass Spectrometry (MS) | researchgate.netresearchgate.net |

| Intra-assay CV (2-OHE2) | 15.6% | nih.gov |

| Inter-assay CV (2-OHE2) | 7.1% | nih.gov |

Biophysical Characterization of Ligand-Receptor Interactions

In Vitro Receptor Binding Assays using Recombinant Receptors

In vitro receptor binding assays are fundamental tools for characterizing the interaction of ligands like this compound with their cognate receptors, primarily the estrogen receptors (ERα and ERβ). epa.govbmbreports.org These assays typically utilize recombinant receptors, which are produced in controlled laboratory settings and offer a more standardized and reproducible alternative to receptors derived from whole animal tissues. epa.gov The primary purpose of these assays is to determine the binding affinity of a compound for the receptor. nih.govnih.gov

One common format for these assays is a competitive binding assay. In this setup, a radiolabeled form of a known high-affinity ligand (e.g., [3H]-17β-estradiol) is incubated with the recombinant estrogen receptor in the presence of varying concentrations of the test compound (in this case, 2-OHE2). epa.gov The test compound competes with the radiolabeled ligand for binding to the receptor. By measuring the amount of radiolabeled ligand that is displaced at different concentrations of the test compound, a competition curve can be generated, from which the relative binding affinity (RBA) or the inhibitory concentration (IC50) of the test compound can be determined. nih.gov

Fluorescence-based techniques have also been developed to study ligand-receptor interactions. bmbreports.org For example, yeast strains expressing estrogen receptor ligand-binding domains fused to a fluorescent protein can be used. nih.gov The binding of a ligand to the receptor can induce a conformational change that results in a measurable change in fluorescence, which is proportional to the binding affinity. nih.gov These assays can be performed in a high-throughput format, making them suitable for screening large numbers of compounds. nih.gov

| Assay Type | Principle | Measured Parameter | Source |

| Competitive Radioligand Binding Assay | Competition between a radiolabeled ligand and the test compound for binding to the receptor. | Relative Binding Affinity (RBA), IC50 | epa.govnih.gov |

| Fluorescence-Based Assay | Ligand binding induces a conformational change in a receptor-fluorescent protein fusion, altering the fluorescence signal. | Fold Fluorescence Change (proportional to binding affinity) | nih.gov |

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study the real-time kinetics of molecular interactions, including the binding of small molecules like this compound to its receptor. wikipedia.orgnih.gov SPR biosensors measure changes in the refractive index at the surface of a sensor chip, which are proportional to the mass of molecules binding to or dissociating from the immobilized receptor. wikipedia.org

In a typical SPR experiment to study the interaction of 2-OHE2 with an estrogen receptor, the receptor (e.g., the ligand-binding domain of ERα or ERβ) is immobilized on the sensor chip surface. nih.gov A solution containing 2-OHE2 is then flowed over the surface, and the binding of the ligand to the receptor is monitored in real-time as an increase in the SPR signal. nih.gov After a certain period, a buffer solution without the ligand is flowed over the surface, and the dissociation of the ligand-receptor complex is observed as a decrease in the signal. nih.gov

From the resulting sensorgram (a plot of SPR signal versus time), the association rate constant (ka) and the dissociation rate constant (kd) can be determined by fitting the data to a suitable kinetic model. nih.gov The equilibrium dissociation constant (KD), which is a measure of the binding affinity, can then be calculated as the ratio of kd to ka. wikipedia.orgnih.gov SPR can also provide thermodynamic information about the binding interaction. wikipedia.org

Studies have shown that SPR can distinguish between different ligands binding to the same receptor and can even detect subtle differences in the binding kinetics of a single ligand to different receptor isoforms (e.g., ERα vs. ERβ). nih.gov For instance, the binding of estriol (B74026) to ERα and ERβ has been characterized by different kinetic parameters. nih.gov

| Kinetic Parameter | Description | Method of Determination | Source |

| Association Rate Constant (ka) | The rate at which the ligand-receptor complex is formed. | Fitting the association phase of the sensorgram to a kinetic model. | nih.gov |

| Dissociation Rate Constant (kd) | The rate at which the ligand-receptor complex breaks down. | Fitting the dissociation phase of the sensorgram to a kinetic model. | nih.gov |

| Equilibrium Dissociation Constant (KD) | A measure of the binding affinity (lower KD indicates higher affinity). | Calculated as the ratio of kd to ka. | wikipedia.orgnih.gov |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive and label-free biophysical technique that directly measures the heat changes associated with a binding event. nih.govwur.nl This allows for the complete thermodynamic characterization of the interaction between a ligand, such as this compound, and its receptor. wur.nl

In an ITC experiment, a solution of the ligand (2-OHE2) is titrated into a solution containing the receptor (e.g., the estrogen receptor) in a sample cell. wur.nlmdpi.com The binding of the ligand to the receptor results in either the release (exothermic) or absorption (endothermic) of heat, which is measured by the instrument. wur.nl As the receptor becomes saturated with the ligand, the heat changes diminish until only the heat of dilution is observed. wur.nl

By integrating the heat changes after each injection and plotting them against the molar ratio of ligand to receptor, a binding isotherm is generated. wur.nl Fitting this isotherm to a suitable binding model allows for the determination of several key thermodynamic parameters:

Binding Stoichiometry (n): The number of ligand molecules that bind to one receptor molecule. wur.nl

Binding Enthalpy (ΔH): The heat change associated with the binding event. nih.govwur.nl

Association Constant (Ka): A measure of the binding affinity, from which the dissociation constant (Kd) can be calculated (Kd = 1/Ka). wur.nl

From these directly measured parameters, the Gibbs free energy (ΔG) and the entropy (ΔS) of binding can be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS, where R is the gas constant and T is the absolute temperature. wur.nl This complete thermodynamic profile provides valuable insights into the forces driving the binding interaction.

| Thermodynamic Parameter | Description | Method of Determination | Source |

| Binding Stoichiometry (n) | The molar ratio of ligand to receptor at saturation. | Fitting the binding isotherm. | wur.nl |

| Binding Enthalpy (ΔH) | The heat released or absorbed during binding. | Directly measured from the ITC experiment. | nih.govwur.nl |

| Association Constant (Ka) | A measure of the strength of the binding interaction. | Fitting the binding isotherm. | wur.nl |

| Gibbs Free Energy (ΔG) | The overall energy change of the binding reaction. | Calculated from Ka. | wur.nl |

| Binding Entropy (ΔS) | The change in the randomness of the system upon binding. | Calculated from ΔG and ΔH. | wur.nl |

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for understanding the interactions of small molecules like this compound with their biological targets at an atomic level. nih.govnih.gov These approaches complement experimental data by providing insights into the binding modes, key intermolecular interactions, and the structural basis for ligand-receptor recognition. nih.govnih.gov

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net Using software such as AutoDock or MOE-Dock, the three-dimensional structure of 2-OHE2 can be "docked" into the ligand-binding pocket of the estrogen receptor (ERα or ERβ). nih.govnih.gov The docking process generates a series of possible binding poses, which are then scored based on their predicted binding energy. researchgate.net The pose with the lowest binding energy is typically considered the most likely binding mode. researchgate.net Molecular docking studies can identify key amino acid residues within the receptor's binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. nih.govresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical method that can be used to study the electronic structure and properties of molecules. nih.gov DFT calculations can provide information about the geometry, charge distribution, and reactivity of 2-OHE2. This information can be valuable for understanding its chemical properties and for developing more accurate parameters for molecular mechanics force fields used in molecular dynamics simulations. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another important application of computational chemistry. sciforum.net Using online tools and databases, various physicochemical and pharmacokinetic properties of 2-OHE2 can be estimated. sciforum.net These predictions can help to assess the drug-likeness of the compound and to identify potential liabilities early in the drug discovery process. sciforum.net

| Computational Method | Application | Information Obtained | Source |

| Molecular Docking | Predicting the binding mode of a ligand to a receptor. | Binding pose, binding energy, key interacting residues. | nih.govnih.govresearchgate.net |

| Density Functional Theory (DFT) | Studying the electronic structure and properties of a molecule. | Optimized geometry, charge distribution, reactivity. | nih.gov |

| In Silico ADMET Prediction | Estimating the pharmacokinetic and toxicological properties of a compound. | Bioavailability, drug-likeness, potential toxicity. | sciforum.net |

Molecular Docking Simulations for Predicting Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is instrumental in understanding the interaction between this compound and its biological targets, primarily the estrogen receptors (ERα and ERβ).

One key finding from docking simulations is the role of the 2-hydroxyl group of this compound. This group can form an additional hydrogen bond with specific amino acid residues in the binding pocket of the estrogen receptors, namely glutamate-353 (E353) in ERα and glutamate-305 (E305) in ERβ. plos.org However, the presence of this additional hydroxyl group can also lead to unfavorable interactions, potentially disrupting the hydrogen bond between the 3-hydroxyl group and the same residues, which is a critical interaction for high-affinity binding. This dual effect likely contributes to the observed lower binding affinity of this compound for both ERα and ERβ compared to estradiol. plos.org

Sucrose density gradient centrifugation experiments have supported these computational findings, showing that both 2-hydroxyestradiol and its isomer, 4-hydroxyestradiol (B23129), competitively inhibit the binding of estradiol to both the 4S and 8S forms of the estrogen receptor. nih.gov The experimentally determined inhibition constant (Ki) for 2-hydroxyestradiol is approximately 0.94 nM. nih.gov

The table below summarizes the key interactions and binding data for this compound with estrogen receptors as predicted by molecular docking and validated by experimental data.

| Parameter | Finding | Source |

| Target Receptors | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ) | plos.org |

| Key Interacting Residues | ERα: E353, R394, H524; ERβ: E305, R350, H475 | plos.org |

| Role of 2-Hydroxyl Group | Forms additional hydrogen bond with ERα-E353 or ERβ-E305 | plos.org |

| Effect on Binding Affinity | Lower affinity compared to estradiol due to unfavorable interactions despite the extra hydrogen bond | plos.org |

| Experimental Ki | ~0.94 nM for estrogen receptor | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing detailed information on the conformational changes and dynamics of proteins upon ligand binding. nih.govbiorxiv.org While specific MD simulation studies focusing exclusively on this compound are not extensively documented, the wealth of research on the estrogen receptor alpha (ERα) with its natural agonist, estradiol, provides a solid framework for understanding how this catechol estrogen might influence receptor dynamics. nih.govmicar21.com

MD simulations of the ERα ligand-binding domain (LBD) have revealed that the binding of an agonist like estradiol induces a specific conformational state that is essential for its biological activity. nih.gov A pivotal element in this process is the amino acid residue Histidine 524 (His524), which forms a stable hydrogen bond network with the ligand and other key residues, effectively "trapping" the ligand in the binding pocket. This stabilization correctly positions helix 12 (H12), a critical structural component, for interaction with co-activator proteins, leading to the transcriptionally active form of the receptor. nih.gov

Extrapolating from these findings, MD simulations of this compound bound to ERα would be invaluable for several reasons:

Conformational Stability: To assess how the additional 2-hydroxyl group affects the stability of the receptor-ligand complex over time.

Hydrogen Bond Dynamics: To analyze the dynamics and strength of the hydrogen bond network, particularly the interactions involving the 2-OH and 3-OH groups with His524 and other key residues.

Helix 12 Positioning: To determine if the altered interaction pattern influences the conformational flexibility and positioning of helix 12, which could explain the compound's reported weaker estrogenic activity.

Simulations have shown that antagonist-bound ERα exhibits significantly more structural fluctuations, especially in the loops surrounding helix H12, compared to the more restrained agonist-bound form. biorxiv.org Investigating the dynamic properties of the this compound-bound complex through MD simulations would clarify whether it behaves more like a classical agonist or if it introduces unique dynamic features to the receptor.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are essential for understanding the electronic structure and chemical reactivity of molecules at the atomic level. trygvehelgaker.nopsu.edu For this compound, these methods are particularly relevant for investigating its metabolic activation into reactive species.

A crucial aspect of the biochemistry of catechol estrogens is their oxidation to semiquinones and subsequently to highly reactive quinones. nih.gov These quinone species are electrophilic and can form covalent adducts with nucleophilic macromolecules like DNA, a process implicated in the initiation of carcinogenesis. nih.gov

QM methods, such as Density Functional Theory (DFT), can be employed to model these processes in detail:

Electronic Properties: Calculation of properties like ionization potential and electron affinity can predict the ease with which this compound can be oxidized.

Reaction Energetics: The energy changes associated with the stepwise oxidation to the semiquinone and quinone forms can be calculated to determine the thermodynamic feasibility of these reactions.

Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, identifying the sites most susceptible to electrophilic and nucleophilic attack. This is critical for predicting how the quinone metabolite will react with DNA bases.

Adduct Formation: The stability and structure of the resulting DNA adducts can be modeled, providing insight into the mechanisms of genotoxicity.

The table below outlines the key applications of quantum mechanical calculations in the study of this compound.

| QM Application | Research Focus | Significance |

| Frontier Molecular Orbitals (HOMO/LUMO) | Predicts reactivity and sites of oxidation | Understanding the initiation of metabolic activation |

| Reaction Energy Profiles | Determines the energetic favorability of oxidation pathways | Assessing the likelihood of forming reactive quinone species |

| Molecular Electrostatic Potential (MEP) Maps | Identifies electrophilic sites on the quinone metabolite | Predicting the regioselectivity of DNA adduct formation |

| Structure and Stability of Adducts | Models the covalent bonds formed between the quinone and DNA bases | Elucidating the molecular basis of genotoxicity |

By applying these computational methods, researchers can gain a fundamental understanding of the chemical properties that underpin the biological and toxicological profiles of this compound.

Predictive Quantitative Structure-Activity Relationship (QSAR) Modeling (if sufficient data for analogs becomes available)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. frontiersin.orgnih.gov Should a sufficient dataset of analogs of this compound become available, QSAR would be a powerful tool for predicting their binding affinity to estrogen receptors and potentially other biological targets.

The development of a robust QSAR model for this compound and its analogs would involve several key steps:

Data Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., relative binding affinities for ERα and ERβ) would need to be compiled. Analogs could include variations in the substituents on the steroid core. nih.govnih.gov

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.

Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

QSAR studies on broader classes of estrogenic compounds have successfully developed models using techniques like Comparative Molecular Field Analysis (CoMFA). nih.govoup.com These models have demonstrated that steric and electrostatic fields are critical determinants of binding affinity to both ERα and ERβ. nih.govoup.com The contour maps generated from such analyses provide a 3D visualization of the regions around the ligand where bulky groups or specific electrostatic charges would enhance or diminish activity, offering a rational basis for designing new, more potent, or selective ligands.

The application of QSAR to this compound and its analogs could yield significant predictive insights, guiding the synthesis and testing of new compounds with desired biological profiles.

Comparative Academic Research and Future Investigative Avenues for Estra 1,3,5 10 Triene 2,17 Diol

Comparative Studies with Estradiol (B170435) and its Common Metabolites

Estra-1,3,5(10)-triene-2,17-diol, also known as 2-hydroxyestradiol (B1664083) (2-OHE2), is a catechol estrogen formed from the hydroxylation of estradiol. rupahealth.com While structurally similar to its parent compound, the addition of a hydroxyl group at the C-2 position significantly alters its biological properties.

Differential Effects on Gene Expression Profiles in Cell Models

The binding affinity of 2-hydroxyestradiol for estrogen receptors (ERα and ERβ) is considerably lower than that of estradiol. Specifically, it has about 7% of the affinity for ERα and 11% for ERβ compared to estradiol. wikipedia.org This weaker binding and more rapid dissociation from the receptors suggest that 2-hydroxyestradiol's influence on gene expression is distinct from that of estradiol. wikipedia.org While estradiol is a potent agonist of both ER subtypes, leading to robust transcriptional activity of estrogen-responsive genes, 2-hydroxyestradiol is considered a very weak estrogen. wikipedia.orgwikipedia.org In fact, it can antagonize the estrogenic effects of estradiol, indicating it may act as a selective estrogen receptor modulator (SERM). wikipedia.org This modulation of gene expression is a key area of research, as it may underlie some of the protective effects attributed to this metabolite. For instance, in certain breast cancer cell lines, 2-hydroxyestradiol is thought to mitigate the proliferative effects of estradiol by competing for receptor binding sites. ontosight.ai

Comparative Biological Activity in Preclinical (Non-Human) Animal Models

Preclinical studies in animal models have highlighted several differences in the biological activities of 2-hydroxyestradiol and estradiol.

Uterotropic Activity: In rats and mice, 2-hydroxyestradiol demonstrates significantly less uterotropic (uterine-growth-stimulating) activity than estradiol, estimated to be around 1% of estradiol's potency. taylorandfrancis.com This is consistent with its weaker binding to estrogen receptors.

Neuroprotection: In rat brain homogenates, 2-hydroxyestradiol was found to be more effective than estradiol at reducing lipid peroxidation, a marker of oxidative stress. nih.gov This suggests a neuroprotective role that may not be mediated by classical estrogen receptors. nih.gov

Antitumor Activity: In studies using human breast carcinoma xenografts in nude mice, a derivative of estra-1,3,5(10)-triene-3,17β-diol showed antitumor effects against both estrogen receptor-positive and estrogen receptor-negative tumor lines, suggesting a mode of action not solely dependent on estrogenic activity. nih.govnih.gov

Table 1: Comparative Biological Activities of Estradiol and 2-Hydroxyestradiol in Preclinical Models

| Biological Effect | Estradiol | 2-Hydroxyestradiol | Key Findings |

| Uterotropic Activity | High | Very Low (~1% of estradiol) | 2-OHE2 has significantly weaker estrogenic effects on the uterus. taylorandfrancis.com |

| Neuroprotection | Protective | More potent than estradiol | 2-OHE2 shows enhanced protection against oxidative stress in neural cells. nih.gov |

| Metabolic Regulation | Influences fat distribution | Reduces body weight, improves metabolic profile | 2-OHE2 may have beneficial effects on obesity and related metabolic issues. nih.govmedchemexpress.com |

| Antitumor Potential | Can promote hormone-dependent tumors | May inhibit proliferation | 2-OHE2 exhibits potential antitumor activity through non-estrogenic pathways. nih.govnih.gov |

Exploration of Unique Biological Roles Conferred by the Specific 2-Hydroxyl Group in the Absence of a 3-Hydroxyl

The defining structural feature of this compound is the hydroxyl group at the C-2 position of the aromatic A-ring, combined with the absence of the phenolic hydroxyl group at C-3 that is characteristic of estradiol. This specific configuration confers unique biological properties that are not simply a weaker version of estradiol's effects.

The presence of the 2-hydroxyl group allows the molecule to be classified as a catechol estrogen, bearing a structural resemblance to catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine. wikipedia.org This allows 2-hydroxyestradiol to interact with catecholamine-metabolizing enzymes, such as catechol-O-methyltransferase (COMT). wikipedia.org By competing with catecholamines for these enzymes, 2-hydroxyestradiol can influence neurotransmitter metabolism, a function entirely distinct from the classical genomic actions of estradiol. rupahealth.com

Furthermore, the 2-hydroxyl group is critical to the compound's antioxidant properties. ontosight.ai This functional group is believed to be responsible for the increased ability of 2-hydroxyestradiol to scavenge reactive oxygen species and reduce lipid peroxidation, as observed in neuronal cell models. nih.gov This antioxidant activity appears to be independent of estrogen receptor binding, highlighting a non-hormonal protective mechanism. nih.gov

Identification of Potential Endogenous Formation and Physiological Relevance

The physiological importance of a compound is closely linked to its natural occurrence and concentration in biological systems.

Screening for Natural Occurrence in Biological Systems

This compound is an endogenous metabolite of estradiol. wikipedia.org Its formation is a major metabolic pathway for estradiol, primarily occurring in the liver through the action of cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. wikipedia.orgontosight.ai The conversion of estradiol to 2-hydroxyestradiol has also been detected in other tissues, including the uterus, breast, brain, and pituitary gland. wikipedia.org Despite the extensive conversion of estradiol, the circulating levels of 2-hydroxyestradiol are typically very low. wikipedia.org This is likely due to its rapid metabolism, for example, through methylation by COMT to form 2-methoxyestradiol (B1684026). rupahealth.com The presence of 2-hydroxyestradiol has also been reported in the plant Arabidopsis thaliana. nih.gov

Investigation of its Role in Specific Enzyme Deficiencies or Metabolic Conditions

The balance between the production of different estrogen metabolites is thought to be significant for health and disease. For instance, a shift in the estradiol metabolism towards the 2-hydroxylation pathway, leading to higher levels of 2-hydroxyestradiol and its downstream products, has been associated with certain physiological states. In postmenopausal women, a higher ratio of 2-hydroxylated to 16-hydroxylated estrogen metabolites has been linked to lower body mass index and body fat. nih.gov

Genetic variations in enzymes responsible for estrogen metabolism, such as CYP1A2, could potentially influence the levels of 2-hydroxyestradiol. taylorandfrancis.com For example, an elevated frequency of the CYP1A2 AA genotype has been observed in some infertile male populations, suggesting a possible link between altered estrogen metabolism and this condition. taylorandfrancis.com Further research is needed to fully elucidate the role of this compound in specific enzyme deficiencies or metabolic syndromes.

Development of Novel Research Tools and Probes for its Study

Advancing the understanding of 2-hydroxyestradiol's specific biological roles necessitates the development and application of sophisticated research tools. These instruments are crucial for differentiating its effects from those of other estrogens and for probing its unique molecular interactions.

Key developments in this area include:

Labeled Compound Variants: To trace its metabolic fate and cellular localization, isotopically labeled versions, such as 2-Hydroxyestradiol-d5, have been synthesized for use in research. medchemexpress.com Additionally, radiolabeled estradiol, such as [6,7-3H]estra-1,3,5(10)-triene-3,17β-diol, is fundamental in competitive binding assays to determine the receptor affinity of its metabolites, including 2-hydroxyestradiol. oup.com

Specific Antibodies: While antibodies that directly and exclusively target 2-hydroxyestradiol are not yet widely characterized in the literature, research into its effects utilizes a panel of antibodies against proteins and enzymes involved in its metabolic pathways or cellular responses. These include antibodies for Cytochrome P450 enzymes like CYP1A2 and CYP3A4, which are involved in its synthesis, and Catechol-O-methyltransferase (COMT), which is involved in its conversion to 2-methoxyestradiol. taylorandfrancis.comwikipedia.org

Probes for Non-Genomic Action: A significant challenge in studying estrogen signaling is distinguishing between classical nuclear receptor-mediated (genomic) effects and rapid, non-genomic actions initiated at the cell membrane or within the cytoplasm. To address this, novel tools like Estrogen Dendrimer Conjugates (EDC) have been created. oup.com These large molecules consist of estradiol covalently attached to a PAMAM dendrimer, which prevents them from entering the nucleus. By observing the cellular responses to EDC, researchers can isolate and study the extranuclear, non-genomic pathways of estrogen action. These probes have shown that stimulating these pathways is insufficient to trigger cell proliferation in certain breast cancer cells, implying that nuclear genomic actions are required for this effect. oup.com

Unaddressed Research Questions and Directions for Focused Investigations

Despite progress, numerous questions regarding the precise functions of 2-hydroxyestradiol remain. Its dual nature—exhibiting both potentially protective properties and genotoxic effects in different contexts—underscores the need for more focused investigations. rupahealth.commedchemexpress.com

Comprehensive Biological Profiling and Systems Biology Approaches

A complete picture of 2-hydroxyestradiol's biological impact is still emerging. While it is known to be a major metabolite of estradiol, catalyzed primarily by CYP1A2 and CYP3A4, its downstream effects are complex and warrant a systems-level investigation. taylorandfrancis.com

Initial research has established its binding affinity for estrogen receptors (ER). Studies using rat uterine cytosol and chromatin preparations found that 2-hydroxyestradiol has a binding affinity for ER that is approximately 25% that of estradiol. taylorandfrancis.com However, this binding does not correlate with strong estrogenic activity; its uterotropic (uterine-growth-stimulating) effect is less than 1% that of estradiol. taylorandfrancis.com This discrepancy suggests its biological role may be more nuanced than that of a simple weak estrogen and points towards potential antiestrogenic functions or alternative signaling pathways. taylorandfrancis.com

Future research should employ systems biology approaches, such as transcriptomics and proteomics, to map the global changes in gene and protein expression in response to 2-hydroxyestradiol exposure in various cell types. This would help to:

Identify novel cellular pathways regulated by this metabolite.

Clarify its role in cellular processes like apoptosis, which it has been shown to induce in malignant cells. rupahealth.commedchemexpress.com

Validate its potential as a biomarker, as suggested by studies where lower levels were found in postmenopausal breast cancer patients compared to controls. rupahealth.com

Table 1: Receptor Binding and Biological Activity of 2-Hydroxyestradiol Compared to Estradiol

| Compound | Relative Binding Affinity (ER) | Uterotropic Activity | Primary Signaling Action |

|---|---|---|---|

| Estradiol (E2) | 100% | 100% | Agonist of ERα, ERβ, GPER |

Mechanistic Exploration of Any Observed Non-Genomic Actions

There is growing evidence that 2-hydroxyestradiol engages in non-genomic signaling, acting through pathways distinct from the classical nuclear ER model. It has been identified as an antagonist of the G protein-coupled estrogen receptor (GPER), a membrane-associated receptor that mediates rapid estrogen signaling. wikipedia.org

Furthermore, its catechol structure allows it to interact with systems typically associated with catecholamine neurotransmitters. wikipedia.org Research has shown that 2-hydroxyestradiol can:

Compete with catecholamines for the enzyme Catechol-O-methyltransferase (COMT). wikipedia.org

Inhibit tyrosine hydroxylase, a key enzyme in dopamine biosynthesis. wikipedia.org

Displace ligands from the dopamine D2 receptor and the α1-adrenergic receptor. wikipedia.org

However, the physiological relevance of these interactions remains largely unexplored. Future studies using advanced probes like the aforementioned Estrogen Dendrimer Conjugates (EDC) are needed to systematically dissect these non-genomic effects. oup.com Key unanswered questions include determining how these actions contribute to its observed effects on tissues like the vasculature and the central nervous system, and whether they are responsible for its potential cancer-preventative properties. taylorandfrancis.com

Investigation into the Pharmacokinetics and Biodistribution in Preclinical Models

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of 2-hydroxyestradiol is crucial for interpreting its biological effects. It is known to be produced from estradiol in tissues such as the liver and heart and is efficiently converted to 2-methoxyestradiol by COMT, particularly in the liver. taylorandfrancis.comwikipedia.org This rapid metabolism suggests that 2-hydroxyestradiol may act locally within the tissues where it is formed, and that some of its observed biological effects could be mediated by its metabolite, 2-methoxyestradiol. wikipedia.org

Detailed pharmacokinetic and biodistribution studies in preclinical models, such as rats and mice, are a critical next step. Such investigations would need to overcome the challenge of its rapid conversion. Studies on related compounds, such as the estradiol-chlorambucil conjugate busramustine, have been conducted in nude mice bearing human breast carcinoma xenografts, providing a methodological framework. nih.govresearchgate.net These studies tracked the effects of the compound on both the tumor and the host, demonstrating that such complex interactions can be monitored in vivo. nih.govresearchgate.net

Future preclinical research on 2-hydroxyestradiol should focus on:

Quantifying its levels in plasma and key target tissues following administration.

Determining its rate of conversion to 2-methoxyestradiol in different organs.

Investigating how its distribution and metabolism are altered in disease models, such as those for cancer or cardiovascular disease.

Table of Mentioned Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | 2-Hydroxyestradiol; 2-OHE2 |

| Estradiol | 17β-Estradiol; E2; Estra-1,3,5(10)-triene-3,17β-diol |

| 2-Methoxyestradiol | |

| Estrone (B1671321) | |

| 2-Hydroxyestrone | |

| 4-Hydroxyestradiol (B23129) | |

| Estriol (B74026) | |

| Estetrol | Estra-1,3,5(10)-triene-3,15α,16α,17β-tetrol |

| Spiperone | |

| Norepinephrine | |

| Dopamine | |

| Chlorambucil | |

| Busramustine | KM2210; Estra-1,3,5(10)-triene-3,17 beta-diol 3-benzoate 17-[4-(4-bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate) |

| 17α-Estradiol | 17-epi-Estradiol; Estra-1,3,5(10)-triene-3,17alpha-diol |

| Ethinylestradiol | |

| Estradiol Hemihydrate | |

| Estradiol cypionate | Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 17-cyclopentanepropanoate |

| estra-1,3,5(10)-triene-3,17beta-diol 17-(benzenepropionate) |

Q & A

Q. What are the primary methods for structural characterization of Estra-1,3,5(10)-triene-2,17-diol and its derivatives?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and mass spectrometry (MS). For example, in the synthesis of analogs like (8α,9β,13α,14β,17α)-2-(1-adamantyl)estra-1,3,5(10)-trien-3,17-diol, NMR confirmed stereochemistry and substituent positions, while MS validated molecular weights . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to assess purity.

Q. How can researchers confirm the purity of synthesized this compound derivatives?

Purity is verified via:

- Chromatographic techniques : HPLC with UV detection or TLC using silica gel plates.

- Spectroscopic methods : Consistency in NMR peak integration and absence of extraneous signals.

- Melting point analysis : Sharp melting ranges indicate high purity.

For instance, synthesized derivatives were purified via column chromatography and crystallized to achieve >95% purity .

Advanced Research Questions

Q. What challenges arise in the synthesis of this compound analogs, and how can they be mitigated?

Key challenges include:

- Stereochemical control : Achieving desired stereoisomers (e.g., 17β configuration) requires precise reaction conditions, such as chiral catalysts or low-temperature synthesis.

- Functional group compatibility : Protecting groups (e.g., acetates) are used to prevent undesired side reactions during modifications .

- Scalability : Multi-step syntheses may require optimization of solvent systems (e.g., anhydrous pentane) and reducing agents (e.g., sodium borohydride) for reproducibility .

Q. How can conflicting pharmacological data on this compound’s activity be resolved?